

Time-Lapse Imaging of Microtubules with Flutax-2: Application Notes and Protocols

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Compound of Interest

Compound Name: *Flutax 2*

Cat. No.: *B2887728*

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Introduction

Flutax-2, a green-fluorescent derivative of paclitaxel (Taxol), is a valuable tool for the real-time visualization of microtubule dynamics in living cells. By binding to β -tubulin, Flutax-2 stabilizes microtubules and allows for their direct observation using fluorescence microscopy. This application note provides detailed protocols for time-lapse imaging of microtubules using Flutax-2, including strategies to mitigate common challenges such as cytotoxicity and photobleaching. Additionally, it offers a comparative overview of Flutax-2 with other commercially available microtubule probes and outlines a workflow for the quantitative analysis of microtubule dynamics.

Mechanism of Action

Flutax-2 is comprised of the microtubule-stabilizing agent paclitaxel linked to the Oregon Green 488 fluorophore. This linkage allows for the visualization of microtubules without the need for genetic modification of the cells. Similar to its parent compound, Flutax-2 binds to the β -tubulin subunit of microtubules, which promotes and stabilizes their polymerization. This action effectively arrests microtubule dynamics, a critical process for cell division, motility, and intracellular transport. The fluorescence of Oregon Green 488 allows for the direct imaging of these stabilized microtubules.

Data Presentation

Table 1: Photophysical and Biological Properties of Flutax-2

Property	Value	Reference
Excitation Maximum	496 nm	[1]
Emission Maximum	526 nm	[1]
Affinity (Ka) for Microtubules	~ 10 ⁷ M ⁻¹	[1]
Flutax-2 (L-Ala)		
Apparent Kd for human β -tubulin	14 nM	[2]

Table 2: Comparative Overview of Common Live-Cell Microtubule Probes

Probe	Fluorophore	Excitation/Emission (nm)	Reported Photostability	Reported Cytotoxicity
Flutax-2	Oregon Green 488	496 / 526	Prone to photobleaching[1][3]	Dose-dependent[4]
SiR-Tubulin	Silicon Rhodamine	652 / 674	High	Low at optimal concentrations[5]
Tubulin Tracker Deep Red	Far-Red emitting dye	652 / 669	Superior to green probes[6]	Minimal during 72h incubation[6]

Experimental Protocols

Protocol 1: Time-Lapse Imaging of Microtubules with Flutax-2 in Mammalian Cells

This protocol provides a general guideline for staining and imaging microtubules in live mammalian cells using Flutax-2. Optimization may be required for different cell types and

experimental conditions.

Materials:

- Flutax-2 (stock solution in DMSO)
- Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
- Glass-bottom imaging dishes or plates
- Mammalian cells of interest
- Verapamil (optional, stock solution in DMSO or water)
- Confocal or widefield fluorescence microscope with environmental control (37°C, 5% CO₂)

Procedure:

- Cell Seeding: Plate cells on glass-bottom dishes at a density that will result in 50-70% confluency at the time of imaging. Allow cells to adhere and grow for at least 24 hours.
- Preparation of Staining Solution:
 - Thaw the Flutax-2 stock solution.
 - Dilute the Flutax-2 stock solution in pre-warmed (37°C) live-cell imaging medium to a final concentration of 0.5-2 µM. The optimal concentration should be determined empirically, starting with a lower concentration to minimize cytotoxicity.
 - (Optional) If efflux pump activity is suspected, add Verapamil to the staining solution at a final concentration of 1-10 µM to inhibit the export of Flutax-2 from the cells.
- Cell Staining:
 - Aspirate the culture medium from the cells.
 - Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
 - Add the Flutax-2 staining solution to the cells.

- Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.
- Washing:
 - Aspirate the staining solution.
 - Wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound probe.
 - Add fresh, pre-warmed live-cell imaging medium to the cells for imaging.
- Time-Lapse Imaging:
 - Place the imaging dish on the microscope stage within the environmental chamber.
 - Allow the cells to equilibrate for at least 10-15 minutes before starting image acquisition.
 - Imaging Parameters to Minimize Phototoxicity and Photobleaching:
 - Use the lowest possible laser power or excitation light intensity that provides an adequate signal-to-noise ratio.
 - Keep exposure times as short as possible.
 - Use a sensitive detector (e.g., sCMOS or EMCCD camera).
 - Acquire images at the longest possible time interval that still captures the dynamics of interest.
 - If available, use hardware-based solutions to precisely synchronize illumination and camera exposure to avoid unnecessary light exposure.
 - Acquire time-lapse images for the desired duration.

Protocol 2: Assessment of Flutax-2 Cytotoxicity

This protocol describes a method to evaluate the cytotoxicity of Flutax-2 using a live/dead cell staining assay.

Materials:

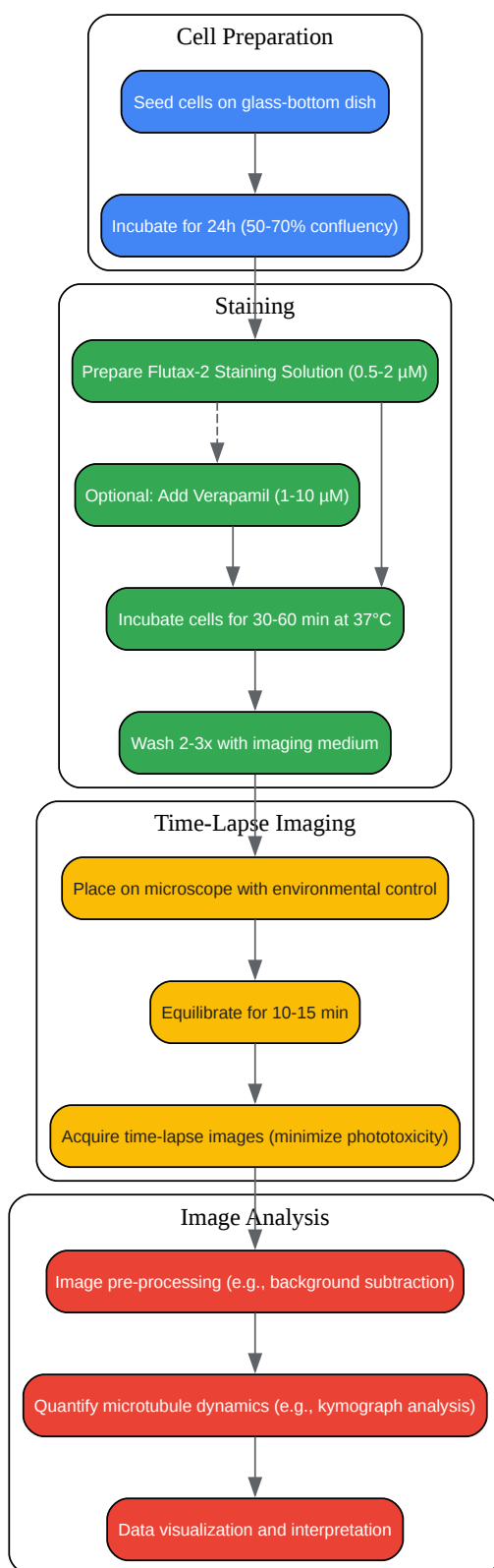
- Flutax-2
- Cells of interest
- Culture medium
- 96-well black, clear-bottom plates
- Live/dead cell assay kit (e.g., containing Calcein-AM for live cells and a membrane-impermeant DNA dye like Propidium Iodide or Ethidium Homodimer-III for dead cells)
- Fluorescence plate reader or fluorescence microscope

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
- Compound Treatment:
 - Prepare serial dilutions of Flutax-2 in culture medium.
 - Remove the medium from the cells and add the different concentrations of Flutax-2. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
 - Incubate the cells for a period relevant to the time-lapse imaging experiment (e.g., 4, 12, or 24 hours).
- Staining:
 - Prepare the live/dead staining solution according to the manufacturer's instructions.
 - Remove the Flutax-2 containing medium and wash the cells with PBS.
 - Add the staining solution to each well and incubate for the recommended time, protected from light.

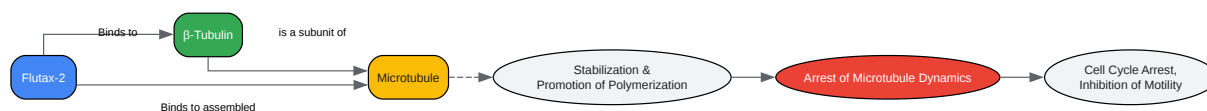
- Analysis:
 - Measure the fluorescence of the live and dead cell indicators using a fluorescence plate reader.
 - Alternatively, capture images using a fluorescence microscope and quantify the number of live and dead cells using image analysis software.
 - Calculate the percentage of viable cells for each Flutax-2 concentration and determine the IC50 value (the concentration at which 50% of the cells are non-viable).

Visualizations



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Caption: Experimental workflow for time-lapse imaging of microtubules with Flutax-2.



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Caption: Mechanism of action of Flutax-2 on microtubules.

Quantitative Analysis of Microtubule Dynamics

Time-lapse image sequences of Flutax-2-labeled microtubules can be analyzed to extract quantitative data on their dynamic behavior.

Workflow for Image Analysis using ImageJ/Fiji:

- Pre-processing:
 - Open the time-lapse image sequence in ImageJ/Fiji.
 - Correct for any sample drift during acquisition using plugins like "StackReg" or "Descriptor-based series registration".
 - Subtract background fluorescence to improve the signal-to-noise ratio.
- Kymograph Analysis:
 - A kymograph is a graphical representation of spatial position over time along a one-dimensional axis. It is a powerful tool for visualizing and quantifying the dynamics of individual microtubules.
 - Use the "Straight Line" or "Segmented Line" tool to draw a line along a single microtubule of interest.
 - Generate a kymograph using the "Reslice" function (Image > Stacks > Reslice [I]). This will create a new image where the y-axis represents time and the x-axis represents the position along the selected line.

- On the kymograph, periods of microtubule growth will appear as diagonal lines with a positive slope, shortening as lines with a negative slope, and pauses as vertical lines.
- The rates of growth and shortening can be calculated from the slopes of these lines.
- Advanced Analysis:
 - For more complex analyses, plugins such as MTrack can be adapted to track the ends of microtubules, although it is primarily designed for tip-tracking proteins.
 - Custom scripts can be developed in ImageJ macro language or other programming languages to automate the detection and analysis of microtubule dynamics from kymographs or the original time-lapse series.

Troubleshooting

- Low Signal/High Background:
 - Increase the concentration of Flutax-2, but be mindful of potential cytotoxicity.
 - Increase the incubation time.
 - If using a cell line known to express efflux pumps (e.g., some cancer cell lines), co-incubate with an efflux pump inhibitor like Verapamil.
 - Ensure thorough washing after staining.
- Phototoxicity/Cell Death:
 - Reduce the excitation light intensity and/or exposure time.
 - Decrease the frequency of image acquisition.
 - Use a more photostable probe if possible, especially for long-term imaging.
 - Ensure the environmental chamber is maintaining optimal cell culture conditions.
- Rapid Photobleaching:

- Flutax-2 is known to be susceptible to photobleaching. Minimize light exposure by following the recommendations to reduce phototoxicity.
- Consider using an anti-fade reagent in the imaging medium if compatible with live-cell imaging.

Conclusion

Flutax-2 is a useful probe for the real-time visualization of microtubule organization and dynamics in living cells. By carefully optimizing staining conditions and imaging parameters, researchers can obtain high-quality time-lapse data while minimizing artifacts from cytotoxicity and phototoxicity. For long-term imaging experiments where photostability is critical, alternative probes with far-red fluorescence, such as SiR-Tubulin or Tubulin Tracker Deep Red, may offer advantages. The protocols and data presented in this application note provide a comprehensive guide for scientists and drug development professionals to effectively utilize Flutax-2 in their research.

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